Flavor Profile Divergence: Methylthiomethyl Acetyl Sulfide vs. S-Methyl and S-Ethyl Thioacetates
Methylthiomethyl acetyl sulfide (FEMA 4817) delivers a cooked-meat, roasted, and sulfury profile with savory depth that differs qualitatively from S-methyl ethanethioate (FEMA 3876) and S-ethyl ethanethioate (FEMA 3282) [1]. S-methyl ethanethioate is dominated by an eggy, cheese-like, and roasted character, while S-ethyl ethanethioate presents a sulfuraceous, onion/garlic theme with a distinct sweet fruity aftertaste detectable at 10 ppm . The cooked-meat specificity of methylthiomethyl acetyl sulfide places it in a functionally distinct sensory category within the thioester subfamily [2].
| Evidence Dimension | Primary sensory character |
|---|---|
| Target Compound Data | Cooked-meat, roasted, sulfury with savory nuance (FEMA 4817, qualitative) |
| Comparator Or Baseline | S-methyl ethanethioate: eggy, cheese-like, roasted (FEMA 3876); S-ethyl ethanethioate: sulfuraceous, onion/garlic, sweet fruity aftertaste at 10 ppm (FEMA 3282) |
| Quantified Difference | Qualitatively distinct sensory categories within thioester family |
| Conditions | Standardized expert panel sensory evaluation per FEMA GRAS descriptive profiles; source TGSC and Fenaroli's Handbook |
Why This Matters
For flavor houses and food manufacturers, selecting the correct thioester ensures the target savory-meat note rather than an unintended eggy or alliaceous character.
- [1] Fenaroli, G. (2005). Fenaroli's Handbook of Flavor Ingredients (5th ed.). CRC Press. FEMA 4817 (methylthiomethyl acetyl sulfide): cooked-meat, roasted, sulfury; FEMA 3876 (S-methyl ethanethioate): eggy, cheese-like; FEMA 3282 (S-ethyl ethanethioate): onion/garlic, fruity. View Source
- [2] U.S. FDA / FEMA. (2018). GRAS 28 List. FEMA No. 4817: Methylthiomethyl acetyl sulfide (3,5-dithiahexan-2-one). Perfumer & Flavorist. Retrieved from https://www.perfumerflavorist.com/regulatory/news/21848337/fema-releases-full-gras-28-list View Source
